Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate
Overview
Description
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloro substituent, a hydroxyl group, and a keto group on a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The tert-butyl group is known to be used as a probe for nmr studies of macromolecular complexes . It’s also worth noting that the tert-butyl group has unique reactivity patterns due to its crowded nature .
Mode of Action
The tert-butyl group is known to have a unique reactivity pattern, which is highlighted by its characteristic applications . It’s also worth noting that the tert-butyl group has been used in NMR studies of macromolecular complexes .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to have unique reactivity patterns, which could potentially influence its pharmacokinetic properties .
Result of Action
The tert-butyl group is known to have unique reactivity patterns, which could potentially influence its effects at the molecular and cellular levels .
Action Environment
The tert-butyl group is known to have unique reactivity patterns, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of tert-butyl esters often involves the use of flow microreactor systems, which provide efficient and scalable synthesis. The process may include the direct introduction of the tert-butoxycarbonyl group into the target molecule using tert-butyl alcohol and a suitable catalyst .
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 6-chloro-5-oxo-3-oxohexanoate or 6-chloro-5-hydroxy-3-oxohexanoic acid.
Reduction: Formation of 6-chloro-5-hydroxy-3-hydroxyhexanoate.
Substitution: Formation of 6-azido-5-hydroxy-3-oxohexanoate or 6-cyano-5-hydroxy-3-oxohexanoate.
Scientific Research Applications
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate
- Tert-butyl ®-6-chloro-5-hydroxy-3-oxooctanoate
- Tert-butyl ®-6-chloro-5-hydroxy-3-oxononanoate
Uniqueness: Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the ®-configuration imparts chirality, making it relevant in enantioselective synthesis and studies .
Properties
IUPAC Name |
tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426933 | |
Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404958-08-3 | |
Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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